molecular formula C15H25N3O2 B7017239 1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one

Cat. No.: B7017239
M. Wt: 279.38 g/mol
InChI Key: VEUCXMZAAILGBH-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one is a complex organic compound characterized by the presence of a pyrazole ring, a morpholine ring, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Morpholine Ring Formation: The morpholine ring is usually formed by the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The pyrazole and morpholine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The butanone moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Uniqueness

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one is unique due to the combination of its structural features. The presence of both the pyrazole and morpholine rings, along with the butanone moiety, provides a unique set of chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-10-14(11(2)17-16-10)12-9-20-7-6-18(12)13(19)8-15(3,4)5/h12H,6-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUCXMZAAILGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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